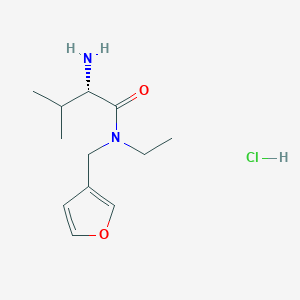
2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride (DFET) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a white crystalline powder, and its chemical structure is C16H23ClF2N2O.
Mecanismo De Acción
The exact mechanism of action of 2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. This compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have analgesic and anesthetic effects, which may be due to its ability to modulate neurotransmitter activity in the brain. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride has shown promising results in various studies, and there are several future directions for research on this compound. Some potential future directions include:
1. Further studies on the mechanism of action of this compound to better understand its effects on neurotransmitter activity.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
3. Development of new analogs of this compound with improved properties, such as increased solubility and decreased toxicity.
4. Investigation of the potential use of this compound as an analgesic and anesthetic agent in clinical settings.
5. Further studies on the anti-inflammatory and antioxidant effects of this compound to better understand its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its potential use in the treatment of various diseases, and it has shown promising results in various studies. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,2-difluoroethylamine with 2-phenyl-2-acetyl-1,3-propanediol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride.
Aplicaciones Científicas De Investigación
2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and anesthetic agent.
Propiedades
IUPAC Name |
2-amino-N-(2,2-difluoroethyl)-2-phenyl-N-propan-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O.ClH/c1-9(2)17(8-11(14)15)13(18)12(16)10-6-4-3-5-7-10;/h3-7,9,11-12H,8,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGGABGVMCDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(F)F)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)


![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)


![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)


![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)
![N-(1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643181.png)